Methyl-alpha-D-galactopyranoside hydrate

Description

Contextual Significance in Carbohydrate Chemistry and Structural Glycobiology

In the vast landscape of carbohydrate chemistry, Methyl-alpha-D-galactopyranoside hydrate (B1144303) stands out as a crucial reference compound and a versatile building block. Its structure, featuring a galactose sugar unit linked to a methyl group via an alpha-anomeric bond, provides a stable and specific analogue of the terminal galactose residues found in many biologically important glycans. This stability is key to its utility, as it is not readily hydrolyzed by general glycosidases, allowing for controlled experimental conditions.

From a structural glycobiology perspective, this compound is instrumental in elucidating the binding specificities of lectins, a class of proteins that recognize and bind to specific carbohydrate structures. By using Methyl-alpha-D-galactopyranoside hydrate as a ligand in techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the intricate network of hydrogen bonds and van der Waals forces that govern carbohydrate-protein recognition. nih.gov This understanding is fundamental to deciphering the "sugar code" that mediates a vast array of biological processes, from cell-cell communication and immune responses to pathogen invasion.

Furthermore, it serves as a substrate or inhibitor for specific enzymes, particularly α-galactosidases. sigmaaldrich.comscbt.com Studying the kinetics of these enzymatic reactions provides insights into enzyme mechanisms, active site architecture, and the development of potential therapeutic inhibitors for diseases associated with enzyme deficiencies.

Historical Perspective and Evolution of Research on Alpha-D-Galactosides

The study of alpha-D-galactosides has a rich history intertwined with the development of carbohydrate chemistry and the understanding of metabolic diseases. Early research in the 20th century focused on the isolation and characterization of various glycosides from natural sources. The synthesis of well-defined glycosides like Methyl-alpha-D-galactopyranoside provided pure, single-isomer compounds that were essential for moving from observational studies to quantitative biochemical and biophysical investigations.

A significant milestone in the evolution of research on alpha-D-galactosides was the investigation into their interaction with lectins. A 1981 study, for instance, utilized carbon-13 NMR to meticulously analyze the binding kinetics of methyl α- and β-D-galactopyranosides to peanut agglutinin, a lectin with anti-T specificity. nih.gov This research provided detailed association and dissociation rate constants, offering a deeper understanding of the molecular forces driving these interactions. nih.gov

The clinical relevance of alpha-D-galactosides came into sharp focus with the identification of α-galactosidase A deficiency as the cause of Fabry disease, a lysosomal storage disorder. This discovery spurred intensive research into the enzyme's function and the development of diagnostic tools and therapeutic strategies. The use of synthetic substrates, including various alpha-D-galactopyranosides, has been central to these efforts. taylorandfrancis.com More recently, the alpha-gal syndrome, an allergic reaction to red meat triggered by a tick bite that introduces the alpha-gal epitope (galactose-α-1,3-galactose), has brought renewed attention to the immunological significance of alpha-D-galactoside structures. cdc.govmayoclinic.org

Current Research Landscape and Emerging Areas of Investigation for this compound

The utility of this compound continues to expand in modern glycoscience research. It remains a cornerstone in the study of lectin-carbohydrate interactions, with ongoing research aiming to dissect the subtle differences in binding affinities and specificities among various lectins. These studies are crucial for developing new diagnostic tools and targeted therapies.

A significant area of current investigation involves its use as a scaffold or intermediate in the synthesis of more complex glycans and glycoconjugates. nih.gov These synthetic molecules are then employed to probe intricate biological systems, develop novel biomaterials, and design targeted drug delivery systems. For instance, galactose-appended molecules are being explored for their ability to target specific receptors on liver cells for the delivery of therapeutic agents. nih.gov

Furthermore, research into enzyme inhibition continues to be a vibrant field. Methyl-alpha-D-galactopyranoside and its derivatives are being investigated as potential inhibitors for various galactosidases, with implications for treating diseases and for use in biotechnological applications. sigmaaldrich.com For example, understanding how this simple glycoside interacts with the active site of an enzyme can inform the design of more potent and specific inhibitors. Computational studies, often in conjunction with experimental data, are increasingly being used to model these interactions and guide the development of next-generation glycosidase inhibitors. sigmaaldrich.com

Physicochemical Properties of Methyl-alpha-D-galactopyranoside

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | nih.govnist.gov |

| Molecular Weight | 194.18 g/mol | nih.gov |

| Melting Point | 116-117 °C | sigmaaldrich.com |

| Appearance | White crystalline powder | sigmaaldrich.com |

| Solubility | Soluble in water (50 mg/mL) | sigmaaldrich.com |

| Optical Activity [α]20/D | +173 to +180° (c = 1.5 in water) | sigmaaldrich.com |

Kinetic Data for the Binding of Methyl-alpha-D-galactopyranoside to Peanut Agglutinin

| Parameter | Value | Source |

| Association Rate Constant (k_on) | 4.6 x 10⁴ M⁻¹s⁻¹ | nih.gov |

| Dissociation Rate Constant (k_off) | 9-46 s⁻¹ (at 5-35 °C) | nih.gov |

| Activation Enthalpy of Association | ~0 kcal/mol | nih.gov |

| Activation Enthalpy of Dissociation | ~10 kcal/mol | nih.gov |

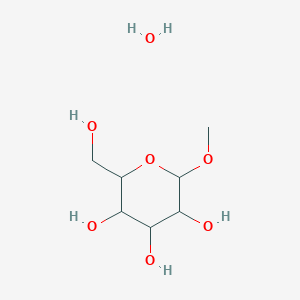

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRIBVAVJNJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Investigations of Methyl Alpha D Galactopyranoside Hydrate

Molecular Dynamics Simulations and Conformational Analysis

Computational studies, particularly molecular dynamics (MD) simulations, have become indispensable tools for exploring the structural and dynamic properties of carbohydrates like Methyl-alpha-D-galactopyranoside and its hydrated forms. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone.

Ab initio molecular dynamics (AIMD) simulations have been employed to investigate proton transfer dynamics in related protonated monosaccharides. acs.orgnih.gov While direct studies on Methyl-alpha-D-galactopyranoside hydrate (B1144303) are specific, research on the closely related β-d-galactose-H+ (βGal-H+) and its singly hydrated complex offers significant insights. acs.orgnih.gov Prior structural calculations have identified the O6 oxygen as the most likely site for protonation in O-methyl α-d-galactopyranoside. acs.orgnih.gov

In the absence of water, simulations at elevated temperatures (500 K) identified two primary proton transfer processes occurring over a 10-picosecond timescale. acs.orgnih.gov One of these pathways leads to a significant chemical reaction: the formation of an oxacarbenium ion, which is accompanied by the loss of a water molecule. acs.orgnih.gov However, the presence of a single water molecule in the hydrated complex suppresses this reaction. Instead, proton transfer involves multiple jumps between the sugar and the water molecule, resulting in the formation of an H3O+ (hydronium) ion. This highlights the critical role of hydration in directing reaction mechanisms. acs.orgnih.gov

A computational and vibrational spectroscopic investigation of protonated O-methyl alpha-D-galactopyranoside (αMeGal-H+) generated in the gas phase revealed proton-bound structures that bridge neighboring pairs of oxygen atoms, with a preference for the O6 and O4 positions. huji.ac.il

Table 1: Proton Transfer Dynamics Findings

| System | Conditions | Key Observation | Reference |

|---|---|---|---|

| β-d-galactose-H+ | 500 K, Anhydrous | Formation of oxacarbenium ion | acs.orgnih.gov |

| β-d-galactose-H+-H2O | 500 K, Hydrated | Suppression of oxacarbenium ion formation; creation of H3O+ | acs.orgnih.gov |

The intermolecular forces within the hydrated complex of a protonated galactoside are crucial for its stability and conformation. In the singly hydrated complex of protonated β-d-galactose, the proton does not remain solely on the sugar. Instead, it forms a bond with the water molecule, which is inserted between the O6 oxygen of the sugar and the water's own oxygen atom (Ow). acs.orgnih.gov

This arrangement is stabilized by a circular network of cooperative hydrogen bonds. acs.orgnih.gov This network involves the newly formed hydronium ion and various hydroxyl groups on the sugar, creating a robust, interconnected structure. The ability to form these extensive hydrogen bond networks is a defining characteristic of carbohydrate hydration.

Hydration exerts a profound influence on the three-dimensional structure and subsequent reactivity of galactosides. For the β-anomer of galactose, protonation in an anhydrous environment favors a conformational change of the pyranose ring, from the standard 4C1 chair conformation to an inverted 1C4 form. acs.orgnih.gov

Remarkably, the presence of just one water molecule in the hydrated complex prevents this ring inversion. The 4C1 conformation is retained, demonstrating that hydration is a key factor in maintaining the native structure of the sugar. acs.orgnih.gov This structural stabilization directly impacts reactivity; as noted previously, the pathway leading to the formation of an oxacarbenium ion is effectively shut down by hydration. acs.orgnih.gov This suggests that the reactivity of glycosides in both biological and chemical contexts is intricately linked to the degree and nature of their hydration shell.

Table 2: Effect of Hydration on Conformation and Reactivity

| Feature | Anhydrous Protonated β-d-galactose | Singly Hydrated Protonated β-d-galactose | Reference |

|---|---|---|---|

| Pyranose Ring Conformation | Inversion from 4C1 to 1C4 | Retention of 4C1 conformation | acs.orgnih.gov |

| Primary Reaction Pathway | Formation of oxacarbenium ion | Proton transfer to form H3O+ | acs.orgnih.gov |

Quantum Chemical Calculations for Spectroscopic and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful means to predict and interpret the spectroscopic and electronic characteristics of molecules like Methyl-alpha-D-galactopyranoside hydrate.

Anticipating future experimental validation, the vibrational spectra for protonated β-d-galactose and its hydrated complex have been computed. acs.orgnih.gov These predictions were derived from AIMD simulations conducted at various temperatures (300 K and 40 K) and through vibrational self-consistent field (VSCF) calculations at a theoretical 0 K. acs.orgnih.gov

Furthermore, a combined computational and spectroscopic study on protonated O-methyl alpha-D-galactopyranoside showed excellent agreement between the experimental vibrational spectrum and spectra predicted using on-the-fly classical molecular dynamics simulations and DFT calculations. huji.ac.il These calculations were crucial in confirming that the most stable structures involve proton bridges between adjacent oxygen atoms. huji.ac.il

Quantum chemical methods are essential for mapping the potential energy surfaces of chemical reactions, thereby elucidating preferred reaction pathways. For disaccharides containing α-D-Galp-(1→3)-β-D-Galp linkages, DFT has been used to create parameterized equations that relate NMR spin-couplings to the phi (ϕ') and psi (ψ') torsion angles of the glycosidic bond. nih.gov By comparing calculated probability distributions of these angles with those from MD simulations, researchers can achieve a detailed understanding of the conformational landscape in aqueous solutions. nih.gov These models show good agreement with MD simulations, confirming their utility in describing the molecule's preferred shapes and orientations. nih.gov

Enzymatic Biotransformations and Biochemical Inhibition Profiles of Methyl Alpha D Galactopyranoside Hydrate

Substrate Utility in Glycosyltransferase Assays and Carbohydrate Metabolism Studies

Methyl-alpha-D-galactopyranoside is utilized as a substrate in studies involving glycosyltransferases and carbohydrate metabolism. ebi.ac.uk For instance, it has been employed in computational studies to understand the dynamics of protonated β-D-galactose and its hydrated complexes. sigmaaldrich.com These studies are crucial for elucidating the fundamental mechanisms of carbohydrate interactions and metabolism. The compound's stability and specificity make it an ideal candidate for assays aimed at characterizing the activity of enzymes that recognize and modify galactose residues.

In the context of carbohydrate metabolism, the study of how enzymes interact with methyl-alpha-D-galactopyranoside can provide a clearer understanding of metabolic pathways involving galactose. While it is not a naturally occurring metabolite in humans, its presence can be indicative of exposure to certain compounds or derivatives. hmdb.ca The enzymatic processing of this compound helps in mapping the substrate specificity of various enzymes, contributing to a broader knowledge of carbohydrate biochemistry.

Alpha-Galactosidase Inhibitory Mechanisms

Methyl-alpha-D-galactopyranoside hydrate (B1144303) is a well-documented inhibitor of α-galactosidases, enzymes that catalyze the hydrolysis of terminal α-galactosyl residues from glycolipids and glycoproteins.

Inhibition Kinetics against Fungal Alpha-Galactosidases (e.g., Debaryomyces hansenii UFV-1)

Research has demonstrated that methyl-alpha-D-galactopyranoside is a potent inhibitor of both extracellular and intracellular α-galactosidases from the yeast Debaryomyces hansenii UFV-1. sigmaaldrich.comnih.gov The inhibition constants (Ki) have been determined to be 0.82 mM for the extracellular enzyme and 1.12 mM for the intracellular enzyme. medchemexpress.comxcessbio.com This inhibitory effect highlights the compound's strong affinity for the active site of these enzymes.

The kinetics of inhibition reveal that the presence of a hydroxyl group at the C-6 position of the galactose moiety is critical for recognition and binding by the D. hansenii UFV-1 α-galactosidases. nih.gov The inhibitory activity of methyl-alpha-D-galactopyranoside is more potent compared to other α-D-galactopyranoside derivatives, underscoring its specific interaction with the enzyme. nih.gov The α-galactosidase from D. hansenii UFV-1 itself has been studied for its potential use in reducing flatulence-causing oligosaccharides in soy milk by hydrolyzing compounds like stachyose (B150584) and raffinose. nih.gov

Table 1: Inhibition of Debaryomyces hansenii UFV-1 α-Galactosidases by Methyl-alpha-D-galactopyranoside

| Enzyme Form | Inhibition Constant (Ki) |

| Extracellular | 0.82 mM |

| Intracellular | 1.12 mM |

Molecular Basis of Enzyme-Inhibitor Interactions and Selectivity

The molecular interaction between methyl-alpha-D-galactopyranoside and α-galactosidases is based on its structural resemblance to the natural substrate, galactose. The methyl group at the anomeric position contributes to the stability of the molecule and its specific binding to the enzyme's active site. medchemexpress.comxcessbio.com The selectivity of this inhibition is largely attributed to the presence of the hydroxyl group at the C-6 position, which is a key recognition element for the enzyme. nih.gov

Computational studies have further explored the binding modes and interactions, providing insights into the forces that govern the enzyme-inhibitor complex formation. sigmaaldrich.com These studies help in understanding the precise orientation of the inhibitor within the active site and the specific amino acid residues involved in the binding, which is crucial for the rational design of more potent and selective inhibitors.

Galactose Oxidase-Mediated Transformations

Galactose oxidase is an enzyme that catalyzes the oxidation of the primary alcohol at the C-6 position of galactose and its derivatives to the corresponding aldehyde.

Regioselective C-6 Oxidation Strategies using Methyl-alpha-D-galactopyranoside as Substrate

Methyl-alpha-D-galactopyranoside serves as an excellent substrate for galactose oxidase, allowing for the targeted, regioselective oxidation at the C-6 position. nih.gov This specificity is highly valuable in synthetic chemistry, as it enables the creation of a specific aldehyde product, methyl alpha-D-galacto-hexodialdo-1,5-pyranoside, without affecting other hydroxyl groups on the sugar ring. nih.gov The enzyme, often produced in transgenic organisms like Pichia pastoris, provides a clean and efficient catalytic route for this transformation. nih.gov The reaction is highly specific, and under optimized conditions, the formation of byproducts can be minimized. nih.gov

Optimization of Aldehyde Production via Chemoenzymatic Methods

The production of the aldehyde from methyl-alpha-D-galactopyranoside can be optimized through chemoenzymatic methods. nih.gov This involves carefully controlling reaction conditions such as temperature, substrate concentration, and the use of a combination of enzymes. For instance, the use of galactose oxidase in tandem with catalase and horseradish peroxidase has been shown to significantly improve the yield of the desired aldehyde. nih.gov

An optimized protocol using this three-enzyme system can achieve approximately a 90% yield of methyl alpha-D-galacto-hexodialdo-1,5-pyranoside with a substrate concentration of 70 mM in water at 4°C, using air as the oxygen source. nih.gov This high efficiency is achieved by minimizing the formation of secondary products like uronic acid and an α,β-unsaturated aldehyde. nih.gov The aldehyde product exists as a hydrate in aqueous solution. nih.gov

Table 2: Optimized Conditions for Aldehyde Production

| Parameter | Optimal Condition |

| Substrate | Methyl-alpha-D-galactopyranoside |

| Enzyme System | Galactose oxidase, catalase, horseradish peroxidase |

| Substrate Concentration | 70 mM |

| Temperature | 4°C |

| Oxygen Source | Air |

| Approximate Yield | 90% |

Identification and Characterization of Enzymatic Byproducts (e.g., uronic acid, alpha,beta-unsaturated aldehyde)

The enzymatic oxidation of methyl-alpha-D-galactopyranoside, primarily catalyzed by galactose oxidase, is a targeted reaction that converts the primary alcohol at the C-6 position into an aldehyde. However, under certain reaction conditions, the formation of secondary byproducts occurs. Research has identified two main byproducts that can form in parallel during this enzymatic process: a uronic acid and an alpha,beta-unsaturated aldehyde. researchgate.netmdpi.com The formation of the uronic acid is thought to arise from impurities present in some galactose oxidase preparations. researchgate.net

The primary aldehyde product, methyl alpha-D-galacto-hexodialdo-1,5-pyranoside, exists in equilibrium with its hydrate form in aqueous solutions. researchgate.net The two significant byproducts that have been isolated and characterized are methyl alpha-D-galactopyranosiduronic acid and methyl 4-deoxy-alpha-D-threo-hex-4-enodialdo-1,5-pyranoside. researchgate.net The characterization of these byproducts is crucial for optimizing the production of the desired aldehyde and for understanding the full scope of the enzymatic reaction. Detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in elucidating their structures.

The ¹H and ¹³C NMR data for these byproducts have been reported for the first time in DMSO-d₆, providing a definitive reference for their identification. researchgate.net

Detailed Research Findings: Characterization of Enzymatic Byproducts

Below are the detailed ¹H and ¹³C NMR chemical shifts for the identified enzymatic byproducts of Methyl-alpha-D-galactopyranoside hydrate.

Table 1: ¹H NMR Chemical Shifts (ppm) of Enzymatic Byproducts in DMSO-d₆

| Proton | Methyl-alpha-D-galactopyranosiduronic acid | Methyl 4-deoxy-alpha-D-threo-hex-4-enodialdo-1,5-pyranoside |

|---|---|---|

| H-1 | 4.65 | 5.01 |

| H-2 | 3.63 | 4.02 |

| H-3 | 3.55 | 4.22 |

| H-4 | 4.05 | 6.13 |

| H-5 | 4.25 | - |

| OCH₃ | 3.32 | 3.41 |

Data sourced from Parikka et al., 2009. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (ppm) of Enzymatic Byproducts in DMSO-d₆

| Carbon | Methyl-alpha-D-galactopyranosiduronic acid | Methyl 4-deoxy-alpha-D-threo-hex-4-enodialdo-1,5-pyranoside |

|---|---|---|

| C-1 | 100.2 | 98.1 |

| C-2 | 68.8 | 66.5 |

| C-3 | 69.8 | 67.1 |

| C-4 | 70.0 | 108.8 |

| C-5 | 71.8 | 145.5 |

| C-6 | 171.1 | 188.9 |

| OCH₃ | 55.0 | 56.1 |

Data sourced from Parikka et al., 2009. researchgate.net

Biochemical Inhibition Profiles

Methyl-alpha-D-galactopyranoside has been identified as a potent inhibitor of certain α-galactosidases. Specifically, its inhibitory activity against the extracellular and intracellular α-galactosidases from the yeast Debaryomyces hansenii UFV-1 has been quantified. The inhibition constants (Ki) indicate a strong interaction with these enzymes, suggesting that the methyl-alpha-D-galactopyranoside scaffold is a promising starting point for the design of more potent and specific inhibitors.

Detailed Research Findings: Inhibition of α-Galactosidases

The following table summarizes the inhibition constants (Ki) of Methyl-alpha-D-galactopyranoside against α-galactosidases from Debaryomyces hansenii UFV-1.

Table 3: Inhibition of Debaryomyces hansenii UFV-1 α-Galactosidases by Methyl-alpha-D-galactopyranoside

| Enzyme | Ki (mM) |

|---|---|

| Extracellular α-galactosidase | 0.82 |

| Intracellular α-galactosidase | 1.12 |

Data sourced from Viana et al., 2011.

Synthetic Chemistry and Derivatization Methodologies Involving Methyl Alpha D Galactopyranoside Hydrate

Role as a Building Block for Glycoside and Oligosaccharide Synthesis

Methyl-alpha-D-galactopyranoside is a fundamental starting material for the synthesis of more complex glycosides and oligosaccharides. Its structure provides a scaffold upon which additional sugar units can be strategically added. For instance, it has been utilized in the synthesis of methyl α-D-glucopyranosyl-(1→4)-α-D-galactopyranoside. nih.gov A key step in this synthesis involved the reaction of methyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside with a glucopyranosyl trichloroacetimidate (B1259523) donor, demonstrating the role of the galactopyranoside as an acceptor molecule. nih.gov This method allows for the stereospecific formation of glycosidic bonds, a crucial aspect of oligosaccharide synthesis. nih.gov

The hydroxyl groups of methyl-alpha-D-galactopyranoside can be selectively protected and deprotected to control the regioselectivity of glycosylation reactions. This control is essential for building specific oligosaccharide sequences found in biologically important glycans. The ability to use methyl-alpha-D-galactopyranoside as a foundational unit facilitates the construction of diverse and complex carbohydrate structures.

Chemo-Enzymatic Approaches to Functionalized Derivatives

The integration of chemical and enzymatic methods, known as chemo-enzymatic synthesis, offers a powerful strategy for the modification of carbohydrates like methyl-alpha-D-galactopyranoside. This approach combines the efficiency and scalability of chemical reactions with the high selectivity of enzymatic transformations.

A notable chemo-enzymatic modification of methyl-alpha-D-galactopyranoside involves an indium-mediated allylation. nih.gov This process begins with the selective enzymatic oxidation of the primary hydroxyl group at the C-6 position of the galactopyranoside. nih.gov The resulting aldehyde then undergoes an indium-mediated Barbier-Grignard type reaction with an allyl halide in aqueous media. nih.gov This method is advantageous as it can proceed in water, eliminating the need for anhydrous conditions and protecting group strategies for the hydroxyl groups. nih.gov The reaction with allyl bromide and cinnamyl chloride has been shown to produce the corresponding homoallylic alcohols in high yields. nih.gov

While specific examples of one-pot derivatization of polysaccharide scaffolds directly using methyl-alpha-D-galactopyranoside hydrate (B1144303) as the starting monomer are not extensively detailed in the provided results, the principles of one-pot synthesis are highly relevant to carbohydrate chemistry. This methodology aims to conduct multiple reaction steps in a single reaction vessel, improving efficiency by reducing purification steps and solvent usage. Such strategies are often employed in the synthesis of complex carbohydrate derivatives.

A related concept is the chemo-enzymatic synthesis of rare sugars, where an engineered glycoside-3-oxidase was used for the regioselective oxidation of a protected glucose derivative, followed by reduction to produce D-allose. unl.pt This highlights the potential for similar one-pot, multi-step transformations starting from galactopyranoside derivatives.

Functional Group Modification and Novel Analog Synthesis

The functional groups of methyl-alpha-D-galactopyranoside can be chemically modified to synthesize a wide array of novel analogs with tailored properties. These modifications often target the hydroxyl groups to introduce new functionalities.

Direct acylation is a common method for synthesizing esters of methyl-alpha-D-galactopyranoside. nih.govnih.gov The reactivity of the different hydroxyl groups can be exploited to achieve regioselective acylation. For instance, unimolar valeroylation of methyl-α-D-galactopyranoside has been shown to predominantly yield the 6-O-valeroate. nih.gov The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can alter the selectivity, leading to the formation of 2,6-di-O-valeroate as well. nih.gov This demonstrates a reactivity order of 6-OH > 2-OH > 3-OH, 4-OH. nih.gov These selectively acylated products can then be further derivatized to create a variety of esters with different acyl chains. nih.govnih.gov

Table 1: Regioselective Acylation of Methyl-α-D-galactopyranoside

| Reagents | Major Product(s) | Reference |

|---|---|---|

| Unimolar valeroyl chloride | 6-O-valeroate | nih.gov |

| Valeroyl chloride, DMAP | 2,6-di-O-valeroate, 6-O-valeroate | nih.gov |

This table summarizes the outcomes of different acylation reactions on methyl-α-D-galactopyranoside, highlighting the influence of reagents on regioselectivity.

Deoxyfluorination is a critical transformation in medicinal chemistry, as the introduction of fluorine can significantly alter the biological properties of a molecule. ucla.edu While the direct polyfluorination of methyl-alpha-D-galactopyranoside hydrate is not explicitly detailed, the deoxyfluorination of alcohols, a key reaction for pyranosides, is well-established. Reagents like PyFluor have emerged as effective and selective for the deoxyfluorination of a broad range of alcohols, including those found on carbohydrate scaffolds. organic-chemistry.orgsigmaaldrich.comnih.gov

PyFluor is noted for its thermal stability and reduced formation of elimination byproducts compared to older reagents like DAST. ucla.eduorganic-chemistry.orgsigmaaldrich.com It can be used under mild conditions and is tolerant of various functional groups, making it suitable for the complex structures of carbohydrates. organic-chemistry.org The development of such reagents is crucial for the synthesis of fluorinated analogs of methyl-alpha-D-galactopyranoside and other pyranosides for potential pharmaceutical applications. brynmawr.edu

Table 2: Comparison of Deoxyfluorination Reagents

| Reagent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Broad scope | Thermally unstable, elimination byproducts | ucla.edusigmaaldrich.com |

This table compares the properties of DAST and PyFluor, two reagents used for deoxyfluorination reactions applicable to pyranosides.

Design and Synthesis of Glycoclusters for Receptor Targeting

The design of synthetic glycoconjugates, particularly glycoclusters, that can mimic the presentation of carbohydrates on cell surfaces is a burgeoning area of research. These multivalent structures often exhibit enhanced binding affinity and specificity to their target lectins, a phenomenon known as the glycoside cluster effect. Methyl-alpha-D-galactopyranoside serves as a crucial starting material for the synthesis of alpha-galactosyl-containing glycoclusters, which are of interest for targeting specific receptors, such as the bacterial lectin PA-IL from Pseudomonas aeruginosa, a pathogen implicated in cystic fibrosis. nih.gov

The synthesis of these multivalent structures often employs a scaffold-based approach, where a central core molecule is decorated with multiple copies of the carbohydrate ligand. Common scaffolds include molecules like methyl gallate and pentaerythritol, which offer multiple points for attachment. nih.gov The linkage of the methyl-alpha-D-galactopyranoside moiety to the scaffold is typically achieved through "click chemistry," a set of powerful and reliable reactions. The 1,3-dipolar azide-alkyne cycloaddition is a frequently used click reaction in this context. nih.gov

A general synthetic strategy involves the derivatization of both the methyl-alpha-D-galactopyranoside and the scaffold with complementary functional groups. For instance, the sugar can be modified to contain a terminal alkyne group, while the scaffold is functionalized with azide (B81097) groups. The subsequent copper(I)-catalyzed cycloaddition reaction efficiently and regioselectively joins the two components, yielding the desired glycocluster. The use of spacer arms, such as ethylene (B1197577) or tetraethylene glycol chains, between the carbohydrate and the scaffold can also be employed to optimize the presentation of the sugar ligands and enhance binding. nih.gov

While many studies focus on the β-anomer of galactose, the principles of glycocluster design and synthesis are directly applicable to the α-anomer. The strategic advantage of using methyl-alpha-D-galactopyranoside lies in the specific recognition of the α-galactosyl epitope by certain receptors.

Synthesis of Pharmaceutical Intermediates

This compound is a valuable precursor for the synthesis of a variety of complex pharmaceutical intermediates. nih.gov Its inherent stereochemistry and multiple hydroxyl groups provide a rich platform for chemical modifications, leading to the formation of advanced building blocks for drug development. The hydrate form is often used directly in syntheses, though in some cases, anhydrous conditions are required, necessitating the removal of water prior to reaction.

One notable application is in the synthesis of selectively protected galactopyranosides, which are key intermediates for the construction of oligosaccharides and other glycoconjugates. For example, the direct unimolar valeroylation of methyl-alpha-D-galactopyranoside has been shown to yield predominantly the 6-O-valeroyl ester. nih.gov This selective acylation provides a means to differentiate the hydroxyl groups, allowing for further specific modifications at other positions.

A significant example of its use is in the synthesis of disaccharide units that can be components of larger, biologically active molecules. For instance, a derivative of methyl-alpha-D-galactopyranoside, methyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside, serves as a key glycosyl acceptor in the synthesis of methyl α-D-glucopyranosyl-(1→4)-α-D-galactopyranoside. nist.gov This disaccharide is an important structural motif in various biologically relevant oligosaccharides. The synthesis involves the stereospecific coupling of the galactopyranoside acceptor with a protected glucopyranosyl donor.

The following table outlines the key steps in the synthesis of methyl α-D-glucopyranosyl-(1→4)-α-D-galactopyranoside, highlighting the role of the methyl-alpha-D-galactopyranoside derivative.

Furthermore, Methyl-alpha-D-galactopyranoside monohydrate is explicitly mentioned as a starting material for the synthesis of Methyl-2,3,4,6-tetra-O-benzyl-D-galactopyranose. nih.gov This fully benzylated galactopyranose is a versatile intermediate in carbohydrate chemistry, often used in the synthesis of complex glycans and glycoconjugates due to the stability of the benzyl (B1604629) protecting groups and their ease of removal by hydrogenolysis.

Another area of application is the synthesis of modified sugars with potential therapeutic properties. For example, derivatives of methyl-alpha-D-galactopyranoside can be used to create inhibitors of enzymes such as pectate lyase. nist.gov This involves a series of protection, coupling, and deprotection steps to build a molecule that can fit into the active site of the enzyme and block its function.

The table below summarizes the synthesis of a key intermediate derived from methyl-alpha-D-galactopyranoside.

Biological Recognition and Research Applications in Glycobiology of Methyl Alpha D Galactopyranoside Hydrate

Carbohydrate-Protein Interaction Dynamics

The unique structure of methyl-alpha-D-galactopyranoside allows it to participate in various biochemical reactions, which is particularly beneficial in understanding cell signaling and recognition processes. chemimpex.com

Lectin-Binding Specificity and Affinity Studies

Lectins are carbohydrate-binding proteins that exhibit high specificity for sugar moieties. nih.gov Methyl-alpha-D-galactopyranoside and its derivatives are instrumental in studying these interactions.

Concanavalin A: Concanavalin A (ConA), a lectin originally isolated from the jack bean, is known to bind to terminal α-mannose and α-glucose residues. biorxiv.orgbiorxiv.org While its primary specificity is not for galactose, studies on the binding kinetics of various monosaccharides, including methyl-alpha-D-glucopyranoside, have been crucial in understanding the nature of lectin-carbohydrate interactions. nih.govnih.gov The binding of methyl alpha-D-mannopyranoside to Concanavalin A has been shown to occur in a single bimolecular step. nih.gov The affinity differences for various saccharides are primarily due to different dissociation rate constants. nih.gov

Mannose Receptor CD206: The macrophage mannose receptor (CD206) is a C-type lectin that recognizes terminal mannose, N-acetylglucosamine, and fucose residues on various glycoproteins. wikipedia.orgnih.gov It plays a role in both innate and adaptive immunity by mediating the endocytosis of pathogens. wikipedia.org The carbohydrate-recognition domain 4 (CRD4) is the most functionally relevant C-type lectin domain within the receptor. nih.gov While its primary ligands are mannose-containing structures, the study of its interaction with a wide range of glycans helps to elucidate the molecular determinants of carbohydrate recognition. nih.gov

Pseudomonas aeruginosa LecA: Pseudomonas aeruginosa, an opportunistic pathogen, utilizes the lectin LecA (also known as PA-IL) for adhesion to host cells and biofilm formation. nih.govbeilstein-journals.org LecA is a D-galactose specific lectin that binds to galactosyl residues on the surface of host cells. uniprot.orgnih.gov Its binding affinity is highest for melibiose, followed by methyl-alpha-D-galactoside, D-galactose, and then methyl-beta-D-galactoside. uniprot.org The development of inhibitors targeting LecA is a promising strategy to combat P. aeruginosa infections. nih.govnih.gov Competitive binding assays have shown that methyl-alpha-D-galactoside can be used as a control to evaluate the efficacy of potential LecA inhibitors. nih.gov

Research into Galectin-3 Inhibitory Activity of Alpha-Galactoside Derivatives

Galectin-3 is a beta-galactoside-binding protein involved in numerous cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. patsnap.com Galectin-3 inhibitors are being developed to mitigate its harmful effects by blocking its ability to bind to glycoproteins and glycolipids on the cell surface. patsnap.comnih.gov The design of potent and selective galectin-3 inhibitors is challenging due to the high similarity in the carbohydrate-binding sites among different galectins. researchgate.net Research has focused on developing derivatives of galactosides to achieve higher affinity and selectivity. researchgate.net

Anti-Adhesion Potential through Lectin Inhibition

The ability of bacteria to adhere to host tissues is often a critical first step in the infection process. beilstein-journals.org This adhesion is frequently mediated by lectins on the bacterial surface that recognize specific carbohydrate structures on host cells. beilstein-journals.org By blocking these lectin-carbohydrate interactions, it is possible to prevent bacterial adhesion and subsequent infection. The development of glycomimetic compounds that mimic the natural carbohydrate ligands of bacterial lectins is a key area of research. For instance, inhibitors of LecB from Pseudomonas aeruginosa have been shown to effectively block biofilm formation. acs.org This anti-adhesion therapy represents a promising alternative to traditional antibiotics, as it targets virulence rather than bacterial viability, potentially reducing the development of antibiotic resistance. beilstein-journals.org

Research on Antimicrobial Activities of Derived Compounds

Derivatives of methyl-alpha-D-galactopyranoside have been synthesized and evaluated for their potential as antimicrobial agents.

In Vitro Antibacterial Efficacy Studies of Methyl-alpha-D-galactopyranoside Derivatives

Several studies have investigated the antibacterial properties of acylated derivatives of methyl-alpha-D-galactopyranoside and related compounds. These studies often involve determining the zone of inhibition and the minimum inhibitory concentration (MIC) against various bacterial strains.

One study synthesized a series of methyl β-D-galactopyranoside derivatives and tested their activity against Gram-positive and Gram-negative bacteria. mdpi.com Some derivatives exhibited significant antibacterial activity, with MIC values ranging from 0.125 to 8.0 mg/L against certain strains. mdpi.com Another study on methyl α-D-galactopyranoside esters showed weak to moderate activity against Staphylococcus aureus but no activity against the tested Gram-negative organisms. nih.gov Furthermore, research on methyl β-D-galactopyranoside analogs demonstrated antibacterial activity against a range of bacteria, with some of the most susceptible being Bacillus cereus and Salmonella typhi. nih.gov

Table 1: In Vitro Antibacterial Activity of Methyl-Galactopyranoside Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

| Methyl β-D-galactopyranoside derivatives | Bacillus subtilis | MIC: 0.125 mg/L | mdpi.com |

| Methyl β-D-galactopyranoside derivatives | E. coli, S. typhi, P. aeruginosa | Zone of inhibition observed | mdpi.com |

| Methyl α-D-galactopyranoside esters | Staphylococcus aureus | Weak to moderate | nih.gov |

| Methyl α-D-galactopyranoside esters | Gram-negative bacteria | No inhibition | nih.gov |

| Methyl β-D-galactopyranoside analogs | Bacillus cereus, Salmonella typhi | Susceptible (MBC: 8.0 mg/mL) | nih.gov |

| Methyl β-D-galactopyranoside analogs | Bacillus subtilis, E. coli, P. aeruginosa | Susceptible (MBC: 16.0 mg/mL) | nih.gov |

In Vitro Antifungal Efficacy Studies of Methyl-alpha-D-galactopyranoside Derivatives

The antifungal potential of methyl-alpha-D-galactopyranoside derivatives has also been explored. These studies typically measure the percentage of mycelial growth inhibition against various fungal strains.

Research on methyl β-D-galactopyranoside derivatives revealed significant antifungal activity, with some compounds showing over 78% inhibition of mycelial growth against Aspergillus niger and Aspergillus flavus. mdpi.com Similarly, a study on methyl α-D-galactopyranoside esters indicated better antifungal than antibacterial activities, with some esters showing higher binding energy to fungal enzymes than the standard drug fluconazole (B54011) in molecular docking studies. nih.gov Another investigation into methyl β-D-galactopyranoside compounds also showed sensitivity towards the mycelial growth of tested fungal strains. nih.gov

Table 2: In Vitro Antifungal Activity of Methyl-Galactopyranoside Derivatives

| Derivative Type | Fungal Strain | Activity | Reference |

| Methyl β-D-galactopyranoside derivatives | Aspergillus niger | >78% mycelial growth inhibition | mdpi.com |

| Methyl β-D-galactopyranoside derivatives | Aspergillus flavus | >81% mycelial growth inhibition | mdpi.com |

| Methyl α-D-galactopyranoside esters | Aspergillus fumigatus | Higher binding energy than fluconazole (in silico) | nih.gov |

| Methyl β-D-galactopyranoside compounds | Phyto-fungal strains | Sensitive to mycelial growth | nih.gov |

Cellular and Microbial Culture Applications

Methyl-alpha-D-galactopyranoside hydrate (B1144303) serves as a valuable tool in microbiological research, primarily as a specific and defined carbon source for the cultivation and study of various microorganisms. Its utility stems from its nature as a non-metabolizable or slowly metabolized analogue of galactose in some organisms, while in others, it can be actively transported and utilized, providing a means to select for or characterize specific metabolic pathways.

In microbiological studies, the inclusion of Methyl-alpha-D-galactopyranoside in culture media allows for the investigation of carbohydrate metabolism and transport. For instance, studies on bacterial catabolism of carbohydrates often employ such specific glycosides to elucidate the enzymes and regulatory mechanisms involved in sugar utilization. The ability of a microorganism to grow on a medium with Methyl-alpha-D-galactopyranoside as the sole carbon source is a clear indicator of the presence of a functional transport system and a specific α-galactosidase capable of hydrolyzing the glycosidic bond.

Furthermore, this compound has been instrumental in studies of microbial inhibition. For example, Methyl-alpha-D-galactopyranoside has been identified as a potent inhibitor of both extracellular and intracellular α-galactosidases in the yeast Debaryomyces hansenii UFV-1. nih.govsigmaaldrich.com This inhibitory action is crucial for studies aimed at understanding the structure and function of these enzymes, as well as for applications where the control of α-galactosidase activity is desired.

Research has also explored the influence of the carbon source on the antibacterial activity of certain compounds. For example, the antibacterial effects of gallium have been shown to vary depending on the carbon source available to the bacterium, highlighting the importance of the metabolic state of the microorganism in its susceptibility to antimicrobial agents. nih.gov While not directly about Methyl-alpha-D-galactopyranoside, this principle underscores the significance of using defined carbon sources in such studies.

Derivatives of methyl-galactopyranosides have been synthesized and tested for their antimicrobial properties. For instance, certain acylated derivatives of methyl-β-D-galactopyranoside have shown dose-dependent bactericidal effects against Escherichia coli. mdpi.com Such studies often use the parent glycoside as a reference and investigate how modifications to the sugar molecule affect its biological activity.

Currently, there is a limited body of publicly available research specifically detailing the applications of Methyl-alpha-D-galactopyranoside hydrate in the promotion of mammalian cell culture growth and differentiation. While carbohydrates are fundamental components of cell culture media and are crucial for cellular energy metabolism and glycosylation processes, the specific effects of this particular glycoside on mammalian cell proliferation and differentiation have not been extensively reported in the scientific literature based on the conducted searches. Studies on related isopropylidene derivatives of other hexoses have shown potential in inducing erythroid differentiation of human leukemic K562 cells, suggesting that carbohydrate derivatives can have significant effects on mammalian cell fate. nih.gov However, direct evidence for this compound in this context is not available.

In Silico Screening and Rational Design in Biochemical Research

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl-alpha-D-galactopyranoside and its derivatives, molecular docking is employed to understand their interactions with protein targets, primarily enzymes and lectins. These studies are crucial for the rational design of new therapeutic agents and biological probes.

While many studies focus on the more common β-anomer, research on α-glycosides provides valuable insights. For instance, molecular docking studies have been performed on derivatives of Methyl-α-D-glucopyranoside, a closely related compound, to investigate their binding modes with bacterial proteins like the Bacillus subtilis Obg protein. banglajol.info These studies reveal key interactions, such as hydrogen bonding and hydrophobic contacts, between the sugar ligand and the amino acid residues in the protein's binding site. banglajol.info

In a study involving derivatives of Methyl-β-D-galactopyranoside, molecular docking was used to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com The docking simulations showed that these sugar derivatives could fit into the active site of the enzyme, forming hydrogen bonds and other non-covalent interactions with key residues like Cys145 and His41. mdpi.comresearchgate.net Such findings are instrumental in the early stages of drug discovery.

The following table summarizes the findings from molecular docking studies of related methyl-glycoside derivatives with various protein targets.

The development of new therapeutic agents requires not only potent biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods are increasingly used to predict the ADMET properties of novel compounds early in the drug discovery pipeline, saving time and resources.

Several studies have reported the in silico ADMET prediction for derivatives of methyl-glycosides. For example, the ADMET properties of various Methyl-α-D-glucopyranoside and Methyl-β-D-galactopyranoside derivatives have been computationally assessed. nih.govmdpi.combanglajol.info These analyses typically use online tools and servers, such as admetSAR, to predict a range of parameters including intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential for toxicity (e.g., hERG inhibition, Ames mutagenicity). researchgate.netfrontiersin.orgphcogj.com

For instance, a study on Methyl-α-D-glucopyranoside derivatives revealed that the modified compounds were predicted to be less toxic and possess improved pharmacokinetic profiles compared to the parent molecule. banglajol.info Similarly, ADMET analysis of Methyl-β-D-galactopyranoside esters suggested that most of the designed molecules were non-carcinogenic and had low toxicity. nih.govresearchgate.net

The table below presents a summary of predicted ADMET properties for a selection of methyl-glycoside derivatives from various studies, illustrating the types of parameters evaluated in such in silico analyses.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Methyl Alpha D Galactopyranoside Hydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of carbohydrates like Methyl-alpha-D-galactopyranoside. researchgate.net By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the stereochemistry and connectivity of every atom in the molecule.

The ¹H NMR spectrum provides information on the chemical environment of each hydrogen atom. The anomeric proton (H-1) is particularly diagnostic, typically appearing as a distinct doublet at a characteristic downfield shift. The chemical shift and the magnitude of the coupling constant (³JH1,H2) are crucial for confirming the α-anomeric configuration. The protons of the methoxy (B1213986) group (-OCH₃) appear as a sharp singlet, while the other ring protons (H-2 to H-6) produce a complex series of multiplets in the upfield region of the spectrum. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The anomeric carbon (C-1) resonates at a significantly downfield position, typically around 100 ppm. Its precise shift helps to confirm the α-configuration. The carbon of the methoxy group also gives a characteristic signal, while the other carbons of the pyranose ring (C-2 to C-6) appear at distinct chemical shifts. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to assign all proton and carbon signals unequivocally.

¹H and ¹³C NMR Chemical Shifts for Methyl-alpha-D-galactopyranoside

This table presents typical chemical shift values. Actual values can vary slightly based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | ~4.8 (d) | ~100.5 |

| C-2 | ~3.8 (dd) | ~69.0 |

| C-3 | ~3.7 (dd) | ~70.0 |

| C-4 | ~3.9 (dd) | ~70.5 |

| C-5 | ~4.0 (t) | ~71.5 |

| C-6 | ~3.6 (m) | ~62.0 |

| -OCH₃ | ~3.4 (s) | ~55.5 |

Mass Spectrometry (MS) Techniques for Reaction Product Identification and Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of Methyl-alpha-D-galactopyranoside and to identify its derivatives or reaction products. wikipedia.org In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecule is ionized and then fragmented. The resulting mass-to-charge (m/z) ratio of the molecular ion and its fragments provides a molecular fingerprint.

For Methyl-alpha-D-galactopyranoside (molar mass: 194.18 g/mol ), the mass spectrum typically shows a molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, confirming its molecular weight. nih.govwikipedia.org The fragmentation pattern is key to structural analysis. Glycosidic bonds are often labile under MS conditions, leading to characteristic fragmentation pathways. researchgate.netlibretexts.org

Common fragmentation includes the cleavage of the glycosidic bond, resulting in the loss of the methoxy group (-OCH₃) to produce a fragment ion. Subsequent fragmentation can involve the loss of water molecules (-H₂O) from the sugar ring and retro-Diels-Alder (RDA) reactions that cleave the pyranose ring itself, yielding smaller, diagnostic fragment ions. researchgate.netnih.gov When analyzing reaction products, such as acylated or other modified derivatives of the parent glycoside, MS can rapidly identify the new molecular weight and provide clues about the location of the modification through analysis of the new fragmentation patterns. researchgate.net

Common Fragment Ions in the Mass Spectrum of Methyl-alpha-D-galactopyranoside

Fragmentation pathways are proposed based on general principles of carbohydrate mass spectrometry.

| m/z Value | Proposed Fragment Identity | Description |

| 194 | [C₇H₁₄O₆]⁺ | Molecular Ion (M⁺) |

| 163 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 176 | [M - H₂O]⁺ | Loss of a water molecule |

| 145 | [M - OCH₃ - H₂O]⁺ | Subsequent loss of water after methoxy group loss |

| 73, 85, 103 | Various | Fragments from pyranose ring cleavage |

Advanced Vibrational Spectroscopy for Mechanistic Insights

FTIR spectroscopy of the compound reveals strong, broad absorption bands in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups and any water of hydration. researchgate.net The region from 1200 to 1000 cm⁻¹ is known as the "fingerprint region" for carbohydrates and contains complex, overlapping bands corresponding to C-O stretching and C-O-H bending vibrations. nih.gov

A comparative study of the IR and Raman spectra of methyl-α- and methyl-β-D-galactopyranoside highlights the power of vibrational spectroscopy for gaining mechanistic insights. Significant differences in vibrational frequencies and intensities are observed, particularly in the 1000-700 cm⁻¹ range. nih.gov These differences arise from the distinct stereochemistry at the anomeric carbon (C-1), which affects the vibrational modes of the entire molecule. By performing normal mode analysis and comparing experimental data with theoretical calculations, these spectral differences can be precisely assigned, confirming the anomeric configuration and providing a deeper understanding of the molecule's harmonic dynamics. nih.gov

X-ray Crystallography and Hydrate (B1144303) Structural Analysis for Glycoside Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. For derivatives of Methyl-alpha-D-galactopyranoside that form suitable single crystals, this technique can provide precise coordinates for each atom, defining bond lengths, bond angles, and torsional angles.

The analysis of a glycoside hydrate reveals the exact conformation of the pyranose ring (e.g., the typical ⁴C₁ chair conformation), the orientation of the methyl aglycone, and the stereochemistry at each chiral center. nih.gov Crucially, it also maps the positions of water molecules within the crystal lattice. This allows for a detailed analysis of the hydrogen-bonding network, showing how the water molecules interact with the hydroxyl groups of the glycoside and with each other. This information is vital for understanding the forces that stabilize the crystal structure and the role of hydration in the compound's properties.

While a crystal structure for Methyl-alpha-D-galactopyranoside hydrate itself may not be widely reported, the principles are demonstrated by the numerous crystal structures of related glycoside derivatives and the enzymes that bind them. nih.govnih.gov These studies consistently show how X-ray crystallography provides unparalleled insight into the complex three-dimensional architecture and intermolecular interactions of carbohydrate systems.

Future Research Directions and Translational Potential for Methyl Alpha D Galactopyranoside Hydrate

Development of Novel Synthetic Methodologies and Glycoconjugate Architectures

The synthesis of carbohydrate derivatives like methyl-alpha-D-galactopyranoside can be complex, often requiring multiple steps to achieve the desired selectivity. researchgate.net Future research will likely focus on developing more efficient and selective synthetic methods.

Improved and more efficient routes for the synthesis of derivatives, such as monosulphated methyl-α-D-galactopyranosides, have been developed using agents like trimethylamine (B31210) – sulphur trioxide, which offers high yields and shorter reaction times. researchgate.net Another area of development is the one-step direct unimolar valeroylation of methyl α-D-galactopyranoside, which primarily yields the 6-O-valeroate. researchgate.net Further research into catalysts, like N,N-dimethylformamide (DMF) and triethylamine, could lead to even more specific and efficient acylation methods for producing various esters. nih.gov

These advancements in synthesis are crucial for building complex glycoconjugate architectures. As a versatile carbohydrate derivative, methyl-alpha-D-galactopyranoside is essential in the synthesis of glycosides and oligosaccharides, which are vital for studying carbohydrate-protein interactions. chemimpex.com The development of methods to create isotopically labeled versions of methyl-α-D-galactopyranoside, for instance with 14C or 13C, is also a significant area of research, enabling more detailed studies of metabolic pathways and reaction mechanisms. iaea.org

Table 1: Synthetic Methodologies for Methyl-alpha-D-galactopyranoside Derivatives

| Derivative | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Monosulphated methyl α-D-galactopyranosides | Sulphation | Trimethylamine – sulphur trioxide | researchgate.net |

| 6-O-valeroate of methyl α-D-galactopyranoside | Direct unimolar valeroylation | Valeroyl chloride | researchgate.net |

| 6-O-acyl MGP esters | Direct acylation | Acyl halides, DMF, triethylamine | nih.gov |

Deepening Understanding of Glycan Recognition and Signaling Pathways in Biological Systems

Methyl-alpha-D-galactopyranoside is a key tool in glycobiology, a field that investigates the structure, synthesis, and biological roles of sugars. medchemexpress.com It is widely used in biochemical research as a substrate in enzyme assays, particularly for studying glycosyltransferases and other carbohydrate-active enzymes. chemimpex.com This helps in understanding the fundamental processes of glycosylation. chemimpex.com

Future research will continue to use this compound and its derivatives to unravel the complexities of glycan recognition. Complexes formed between methyl α-d-glucopyranoside (a related compound) and artificial receptors provide valuable insights into the basic molecular features of carbohydrate recognition. nih.gov Similar studies with methyl-alpha-D-galactopyranoside can illuminate the specific interactions that govern the recognition of galactose-containing glycans.

The galactose-α1,3-galactose (α-Gal) epitope is a significant carbohydrate structure in the context of immune responses. researchgate.net Methyl-alpha-D-galactopyranoside can be used as a simple model to study the binding of antibodies and other proteins to this epitope, helping to clarify the mechanisms behind these interactions. By serving as an inhibitor in enzyme studies, such as for α-galactosidases, it aids in elucidating the role of these enzymes in various signaling pathways. sigmaaldrich.comscbt.com

Innovation in Glycobiology Research Tools and Probes

The utility of methyl-alpha-D-galactopyranoside as a research tool is well-established. chemimpex.commedchemexpress.com Future innovations will likely focus on creating more sophisticated probes based on this molecule. The synthesis of isotopically labeled methyl-α-D-galactopyranoside is a prime example, allowing researchers to trace its path in biological systems and to identify its binding partners. iaea.org

Furthermore, the development of derivatives with specific functionalities will expand its application. For instance, attaching fluorescent tags or biotin (B1667282) to methyl-alpha-D-galactopyranoside can create powerful probes for imaging and affinity-based purification of galactose-binding proteins. These tools are invaluable for identifying and characterizing new lectins and other carbohydrate-binding proteins involved in cellular communication and pathogenesis.

Exploration of Bioactive Derivatives for Targeted Therapeutic Research

While methyl-alpha-D-galactopyranoside itself has applications, its derivatives hold significant promise for therapeutic research. chemimpex.com Research has shown that esters of methyl β-D-galactopyranoside (a closely related anomer) exhibit promising antifungal and antibacterial activities. nih.gov Similarly, derivatives of methyl α-D-galactopyranoside have demonstrated better antifungal than antibacterial properties. researchgate.net

The synthesis of a variety of acyl esters from 6-O- and 2,6-di-O-valeroate derivatives of methyl α-D-galactopyranoside has been explored to generate novel antimicrobial agents. researchgate.net In vitro antimicrobial testing has confirmed the potential of these derivatives. nih.gov Some have shown potent activity against specific bacterial strains like Bacillus subtilis and Escherichia coli. nih.gov

Furthermore, methyl α-D-galactopyranoside has been identified as an inhibitor of α-galactosidase A (α-gal A). scbt.com This opens up avenues for research into its potential use in conditions related to this enzyme. The exploration of its derivatives as inhibitors for other enzymes, such as the SARS-CoV-2 main protease, has also been a subject of computational studies. nih.gov

Table 2: Bioactive Derivatives of Methyl-D-galactopyranosides

| Derivative Class | Biological Activity | Research Focus | Reference |

|---|---|---|---|

| Valeroate esters | Antifungal | Novel antimicrobial agents | researchgate.net |

| Acyl esters | Antifungal, Antibacterial | Antimicrobial screening | nih.gov |

Synergistic Integration of Computational and Experimental Glycoscience Approaches

The combination of computational modeling and experimental work is a powerful strategy for advancing glycoscience. Methyl-alpha-D-galactopyranoside and its derivatives are excellent subjects for such integrated approaches.

Computational studies have been used to investigate protonated β-d-galactose and its hydrated complex, with methyl α-D-galactopyranoside being a relevant compound for these analyses. sigmaaldrich.com Molecular docking and density functional theory (DFT) calculations have been employed to study the binding affinities and interactions of methyl β-D-galactopyranoside esters with enzymes like the SARS-CoV-2 main protease. nih.gov These computational predictions, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness assessments, help to guide the synthesis and experimental testing of the most promising candidates. nih.govphyschemres.org

MA'AT (Molecular Torsion Angle Tensiometry) analysis, which uses NMR data and DFT calculations, is a newer method for determining the conformation of glycosidic linkages in solution. researchgate.net Applying such advanced computational techniques to methyl-alpha-D-galactopyranoside and its glycoconjugates will provide a deeper understanding of their three-dimensional structures and dynamics, which is crucial for understanding their biological functions. The integration of these computational insights with experimental data from techniques like X-ray crystallography and NMR spectroscopy will accelerate the discovery and development of new glycobiology tools and therapeutic leads. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of methyl-α-D-galactopyranoside hydrate in synthesized or commercial samples?

- Methodological Answer : Use a combination of NMR spectroscopy (e.g., H and C) to verify the glycosidic linkage (α-configuration) and hydration state. Compare melting points (mp 171–173°C for the α-anomer ) with literature values. Quantify purity via HPLC with a refractive index detector, using acetonitrile/water mobile phases optimized for polar carbohydrates. For hydrate stability, perform thermogravimetric analysis (TGA) to distinguish bound water from residual solvents .

Q. What are the critical storage conditions to preserve methyl-α-D-galactopyranoside hydrate for enzymatic assays?

- Methodological Answer : Store lyophilized or crystalline samples below -20°C in airtight containers with desiccants to prevent hydrolysis of the glycosidic bond. For aqueous stock solutions, use buffers at pH 4–6 (to minimize spontaneous hydrolysis) and aliquot to avoid freeze-thaw cycles. Verify stability over time via fluorometric assays (e.g., using α-galactosidase activity checks with 4-methylumbelliferyl substrates as controls ).

Q. How can researchers optimize synthetic routes for methyl-α-D-galactopyranoside hydrate?

- Methodological Answer : Employ Koenigs-Knorr glycosylation with methyl halides and protected galactose precursors, followed by deprotection and hydration. Monitor reaction progress via thin-layer chromatography (TLC) with orchiol-sulfuric acid staining. Crystallize the product in water-methanol mixtures to ensure hydrate formation. Compare yields and purity with alternative methods (e.g., enzymatic methylation using galactosyltransferases ).

Advanced Research Questions

Q. How do structural variations (e.g., α vs. β anomers, hydrate vs. anhydrous forms) impact methyl-D-galactopyranoside’s biological activity in enzyme inhibition studies?

- Methodological Answer : Design competitive inhibition assays with α-galactosidase, comparing IC values for methyl-α-D-galactopyranoside hydrate against its β-anomer and anhydrous form. Use X-ray crystallography or molecular docking to analyze binding affinity differences caused by the α-glycosidic linkage and water-mediated hydrogen bonding. Note that the β-anomer (mp 248°C ) may exhibit weaker inhibition due to steric mismatches in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported solubility data for methyl-α-D-galactopyranoside hydrate across solvents?

- Methodological Answer : Systematically test solubility in DMSO, water, and methanol under controlled humidity. Use dynamic light scattering (DLS) to detect aggregation in non-aqueous solvents. Cross-validate results with computational solubility predictions (e.g., COSMO-RS models). Discrepancies may arise from hydrate dissociation in aprotic solvents or kinetic solubility limitations .

Q. How does the hydrate form influence the compound’s stability in long-term biochemical studies?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (10–90% RH). Analyze degradation products via LC-MS, focusing on hydrolyzed galactose and methanol byproducts. The hydrate’s crystalline lattice may enhance stability compared to anhydrous forms, as shown in analogous carbohydrate systems .

Q. What advanced techniques validate methyl-α-D-galactopyranoside hydrate’s role as a substrate analog in glycobiology research?

- Methodological Answer : Use isotopically labeled C or H derivatives (synthesized via enzymatic or chemical methods) for metabolic tracing in cell cultures. Combine with NMR or mass spectrometry to track incorporation into glycan structures. Compare kinetics with natural substrates (e.g., melibiose) using surface plasmon resonance (SPR) .

Data Analysis & Reproducibility

Q. How can researchers address batch-to-batch variability in methyl-α-D-galactopyranoside hydrate sourced from different suppliers?

- Methodological Answer : Perform comparative characterization using FT-IR (to detect trace solvents) and elemental analysis (C/H/O ratios). For enzymatic assays, normalize activity data to a reference standard (e.g., 4-methylumbelliferyl-α-D-galactopyranoside ). Variability often stems from residual moisture or crystallization conditions, which can be mitigated by in-house recrystallization .

Q. What statistical approaches are recommended for analyzing dose-response data in α-galactosidase inhibition studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC and assess cooperativity. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare inhibition across analogs. For high-throughput screens, employ machine learning models (e.g., random forests) to predict structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.